![molecular formula C22H24FN3O3 B12374074 N-[(1R)-1-(3-fluorophenyl)ethyl]-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine](/img/structure/B12374074.png)
N-[(1R)-1-(3-fluorophenyl)ethyl]-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1R)-1-(3-fluorophenyl)ethyl]-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of fluorine and methoxy groups, along with an oxan-4-yloxy substituent, contributes to its distinct chemical properties.
Métodos De Preparación
The synthesis of N-[(1R)-1-(3-fluorophenyl)ethyl]-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the quinazoline intermediate.
Methoxylation and Oxan-4-yloxy Substitution: The methoxy group is introduced through an O-methylation reaction using methyl iodide and a base. The oxan-4-yloxy group is added via an etherification reaction involving an appropriate alcohol derivative.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing catalysts and specific reaction conditions to enhance efficiency .
Análisis De Reacciones Químicas
N-[(1R)-1-(3-fluorophenyl)ethyl]-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Hydrolysis: The oxan-4-yloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and quinazoline derivative.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields .
Aplicaciones Científicas De Investigación
N-[(1R)-1-(3-fluorophenyl)ethyl]-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer and neurological disorders.
Mecanismo De Acción
The mechanism of action of N-[(1R)-1-(3-fluorophenyl)ethyl]-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the methoxy and oxan-4-yloxy groups contribute to the compound’s overall stability and solubility. These interactions can modulate the activity of target proteins, leading to downstream effects on cellular pathways and physiological processes .
Comparación Con Compuestos Similares
N-[(1R)-1-(3-fluorophenyl)ethyl]-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine can be compared with other similar compounds, such as:
Gefitinib: A quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor in cancer therapy.
Erlotinib: Another EGFR inhibitor with a similar quinazoline core structure.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2 receptors.
Propiedades
Fórmula molecular |
C22H24FN3O3 |
|---|---|
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
N-[(1R)-1-(3-fluorophenyl)ethyl]-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine |
InChI |
InChI=1S/C22H24FN3O3/c1-14(15-4-3-5-16(23)10-15)26-22-18-11-21(29-17-6-8-28-9-7-17)20(27-2)12-19(18)24-13-25-22/h3-5,10-14,17H,6-9H2,1-2H3,(H,24,25,26)/t14-/m1/s1 |
Clave InChI |
ZHVASSKARGGGPC-CQSZACIVSA-N |
SMILES isomérico |
C[C@H](C1=CC(=CC=C1)F)NC2=NC=NC3=CC(=C(C=C32)OC4CCOCC4)OC |
SMILES canónico |
CC(C1=CC(=CC=C1)F)NC2=NC=NC3=CC(=C(C=C32)OC4CCOCC4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


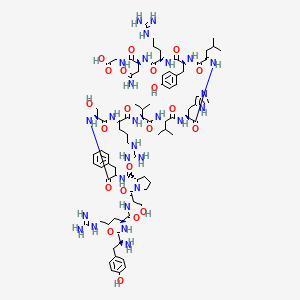
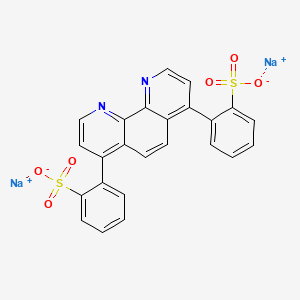
![(3aR,4S,7R,7aS)-3a,7a-dimethyl-2-[4-(pyridin-4-ylmethyl)phenyl]-4,5,6,7-tetrahydro-4,7-epoxyisoindole-1,3-dione](/img/structure/B12374005.png)
![tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12374008.png)
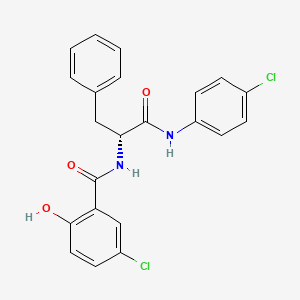

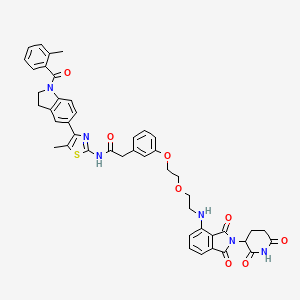
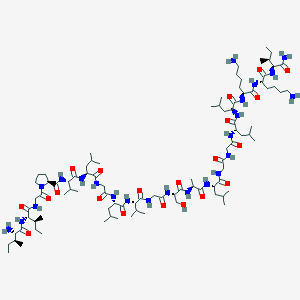


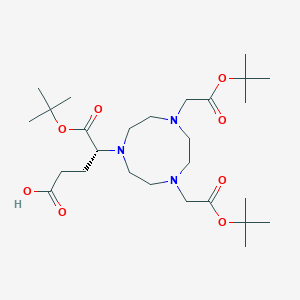
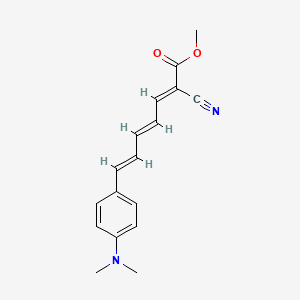
![3-(4-Aminothieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B12374060.png)

